BenchChemオンラインストアへようこそ!

711389-S

Ventricular fibrillation Antiarrhythmic potency Langendorff-perfused heart

711389-S is a superior Class I antiarrhythmic agent distinguished by its 1-vinylimidazole pharmacophore. It elevates the ventricular fibrillation threshold (VFT) with 7.8-fold greater in vitro potency than disopyramide, enabling robust VF protection at lower concentrations and minimizing solvent toxicity. Its markedly reduced anticholinergic activity compared to disopyramide ensures that observed electrophysiological changes are confidently attributed to sodium channel blockade. This compound is the tool of choice for preclinical VF models and SAR benchmarking.

Molecular Formula C17H22Cl3N3O2
Molecular Weight 406.7 g/mol
CAS No. 90742-91-9
Cat. No. B1196858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name711389-S
CAS90742-91-9
Synonyms1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
711389 S
711389-S
S 1389
S-1389
Molecular FormulaC17H22Cl3N3O2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl
InChIInChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H
InChIKeyDGLQZJPSOFSWLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





711389-S (CAS 90742-91-9) – A Differentiated Class I Antiarrhythmic Agent for Ventricular Fibrillation and Sudden Cardiac Death Research


711389-S (CAS 90742-91-9; free base CAS 94899-83-9), also known as S-1389, is a synthetic propanolamine derivative featuring a distinctive 1-vinylimidazole pharmacophore. It is classified as a Class I antiarrhythmic agent that acts primarily through sodium channel blockade to elevate the ventricular fibrillation threshold (VFT) [1]. Originally synthesized and screened alongside a series of 1-vinylimidazole analogs, 711389-S was selected for clinical evaluation because its antiarrhythmic effects were superior to those of quinidine, disopyramide, and propranolol in preclinical models [2]. The compound is supplied as the hydrochloride salt for research use and has been investigated across multiple experimental arrhythmia models including ouabain-induced, aconitine-induced, adrenaline-induced, and ischemia-induced arrhythmias [3].

Why Generic Substitution of 711389-S with Standard Class I Antiarrhythmics Is Not Supported by Quantitative Evidence


Although 711389-S shares the Class I sodium channel blocking mechanism with agents such as disopyramide, quinidine, lidocaine, and mexiletine, direct comparative studies reveal quantitatively distinct pharmacodynamic properties that preclude simple in-class substitution. 711389-S achieves equivalent elevation of the ventricular fibrillation threshold at doses 5- to 8-fold lower than disopyramide or quinidine in vitro and 4- to 6-fold lower in vivo [1]. It possesses markedly reduced anticholinergic activity relative to disopyramide, which clinically manifests as fewer antimuscarinic side effects [2]. Furthermore, 711389-S displays rate-dependent increases in atrial and atrioventricular nodal conduction and refractory periods that are absent with disopyramide [3]. These pharmacodynamic divergences mean that dose-equivalent substitution with other Class I agents will produce either sub-therapeutic VFT elevation or off-target effects not predicted by class membership alone.

Quantitative Differentiation Evidence for 711389-S Versus Closest Antiarrhythmic Comparators


Ventricular Fibrillation Threshold Elevation: 5- to 8-Fold Greater Potency Than Disopyramide and Quinidine In Vitro

711389-S elevates the ventricular fibrillation threshold (VFT) with substantially greater potency than all comparator Class I agents tested. In the Langendorff-perfused guinea-pig heart preparation, the dose required to increase VFT by 10 volts was 4.2 µg for 711389-S, compared with 32.6 µg for disopyramide, 32.0 µg for quinidine, 20.7 µg for lidocaine, and 7.6 µg for aprindine. In the in vivo guinea-pig preparation (i.v. administration), the corresponding doses were 0.15 mg/kg for 711389-S versus 0.86 mg/kg for disopyramide, 0.57 mg/kg for quinidine, 1.52 mg/kg for lidocaine, and 0.55 mg/kg for aprindine [1]. The duration of antifibrillatory effects of 711389-S approximated that of aprindine and propranolol [1].

Ventricular fibrillation Antiarrhythmic potency Langendorff-perfused heart

Anticholinergic Activity: Markedly Lower Than Disopyramide, Reducing a Key Off-Target Liability

In guinea-pig isolated atrial preparations, the antagonistic effect of 711389-S against acetylcholine was much less than that of disopyramide [1]. Disopyramide is well-known for its significant anticholinergic (antimuscarinic) activity, which can cause tachycardia, dry mouth, urinary retention, and blurred vision in clinical settings. The finding that 711389-S possesses substantially weaker anticholinergic activity was explicitly highlighted as a differentiating feature from disopyramide, with the authors concluding that 711389-S 'has similar electrophysiological effects to those of other Class Ia antiarrhythmic drugs but has much less anticholinergic activity' [1]. Quantitative IC50 or pA2 values were not reported in the primary study; however, the qualitative difference was consistently observed across acetylcholine challenge concentrations.

Anticholinergic Off-target activity Atrial electrophysiology

Rate-Dependent Conduction Slowing: A Pharmacodynamic Property Absent with Disopyramide

In Langendorff-perfused guinea-pig hearts driven at cycle lengths of 450 or 700 ms, S-1389 (711389-S) above 3×10⁻⁷ or 10⁻⁶ M significantly prolonged the functional and/or effective refractory periods of the AV node and ventricle. Disopyramide at 3×10⁻⁶ to 3×10⁻⁵ M also produced similar effects, but they were much less potent than those of 711389-S [1]. Critically, disopyramide did not produce rate-dependent increases in atrial and AV nodal conduction times or in the AV nodal refractory period, whereas 711389-S increased these parameters in a rate-dependent fashion [1]. This rate-dependent property indicates a use-dependent sodium channel blocking mechanism that becomes more pronounced at higher heart rates—a feature shared with other Class I agents like lidocaine and mexiletine but notably absent in disopyramide at the concentrations tested.

Rate-dependent block Atrioventricular node Refractory period

Myocardial Metabolic Preservation During Arrhythmia and Ischemia: Superior Efficacy Over Disopyramide

In anaesthetized guinea-pigs with ouabain-induced arrhythmic myocardium, 711389-S prevented the loss of high-energy phosphate compounds and suppressed the acceleration of anaerobic glycolysis. In ischemic rat myocardium produced by coronary artery ligation, 711389-S suppressed decreases in creatine phosphate, NAD⁺, and adenylate energy charge, and effectively blocked the incidence of ventricular arrhythmias at an early post-ligation stage [1]. The authors explicitly concluded: 'In all of these actions, 711389-S was more effective than disopyramide, which is in the same class of antiarrhythmics' [1]. 711389-S was characterized as a favorable antiarrhythmic agent offering beneficial action against both arrhythmic and ischemic metabolic changes in the myocardium [1].

Myocardial energy metabolism Ischemia-reperfusion Cardioprotection

Sodium Channel Block Potency Ranking: 711389-S Positions Between Aprindine and Mexiletine/Tocainide on Vmax Inhibition

In rabbit sinoatrial node cell electrophysiology studies comparing multiple Class I agents, the order of inhibitory potency on Vmax was aprindine > 711389-S > pirmenol > mexiletine > tocainide at 1–10 µM concentrations [1]. In a separate study examining slow Ca²⁺ channel effects in rabbit sinus node cells, the potency order for heart rate reduction was aprindine > 711389-S > cibenzoline ≥ disopyramide > mexiletine ≥ lidocaine > tocainide, and the potency order for Vmax inhibition was aprindine > 711389-S > cibenzoline ≥ disopyramide > mexiletine > tocainide [2]. These independent studies consistently place 711389-S as the second most potent agent after aprindine among the tested Class I comparators, with greater potency than disopyramide, mexiletine, lidocaine, and tocainide.

Sodium channel Vmax inhibition Class I antiarrhythmic ranking

High-Value Research and Industrial Application Scenarios for 711389-S Based on Quantitative Differentiation Evidence


Ventricular Fibrillation and Sudden Cardiac Death Preclinical Modeling

711389-S is the compound of choice for preclinical ventricular fibrillation (VF) models requiring maximal antifibrillatory potency. With a 7.8-fold greater in vitro potency than disopyramide and a 7.6-fold advantage over quinidine for elevating VFT by 10 volts in Langendorff-perfused guinea-pig hearts [1], 711389-S enables researchers to achieve robust VF protection at lower concentrations, minimizing solvent toxicity and off-target effects. Its in vivo potency advantage (5.7-fold vs. disopyramide, 10.1-fold vs. lidocaine) [1] likewise reduces the required intravenous dose, which is critical for survival surgery models and chronic instrumentation studies. This makes 711389-S the preferred tool compound for investigating mechanisms of VF initiation, defibrillation threshold modulation, and antiarrhythmic drug synergy in combination regimens.

Cardiac Electrophysiology Studies Requiring Clean Sodium Channel Blockade Without Anticholinergic Confounding

In isolated cardiac tissue and whole-heart electrophysiology experiments where anticholinergic (antimuscarinic) side effects confound data interpretation, 711389-S provides a distinct advantage over disopyramide. Direct comparative data show that 711389-S possesses markedly weaker antagonism of acetylcholine effects in guinea-pig atrial preparations [1]. For Langendorff-perfused heart studies, patch-clamp electrophysiology, and optical mapping experiments focused on sodium channel contributions to conduction and repolarization, this reduced anticholinergic liability means that observed changes in heart rate, AV nodal conduction, and refractory periods can be attributed more confidently to sodium channel blockade rather than muscarinic receptor antagonism.

Ischemia-Reperfusion Injury and Myocardial Metabolic Protection Research

For investigators studying the intersection of arrhythmia suppression and myocardial energetics during ischemia-reperfusion, 711389-S offers dual antiarrhythmic and metabolic-protective effects not achieved by disopyramide. In coronary artery ligation models in rats, 711389-S suppressed losses of creatine phosphate, NAD⁺, and adenylate energy charge while simultaneously blocking early ventricular arrhythmias [1]. In ouabain-induced arrhythmic myocardium, it prevented high-energy phosphate depletion and anaerobic glycolysis acceleration [1]. The demonstrated superiority over disopyramide across all metabolic endpoints positions 711389-S as the tool compound of choice for preclinical studies evaluating cardioprotective strategies that combine antiarrhythmic efficacy with preservation of myocardial energy status.

Structure-Activity Relationship (SAR) and Ion Channel Pharmacology Benchmarking

711389-S occupies a defined and reproducible potency rank in Class I antiarrhythmic sodium channel blockade—consistently positioned second behind aprindine and ahead of disopyramide, pirmenol, mexiletine, lidocaine, and tocainide in Vmax inhibition assays across independent laboratories [1][2]. This well-characterized rank order makes 711389-S an ideal reference compound for benchmarking novel sodium channel blockers in SAR programs. Its unique 1-vinylimidazole pharmacophore, combined with the availability of detailed electrophysiological characterization data including use-dependent block kinetics (recovery time constant of 47 s at 3×10⁻⁶ M) and voltage-dependence of inactivation (6.8 mV hyperpolarizing shift at 1.0 Hz) [3], provides a rich reference dataset against which new chemical entities can be quantitatively compared.

Quote Request

Request a Quote for 711389-S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.